molecular formula C10H20O2Si B1592288 Silanediol, dicyclopentyl- CAS No. 211495-85-1

Silanediol, dicyclopentyl-

Cat. No. B1592288
M. Wt: 200.35 g/mol
InChI Key: KKCJXDUBNUSNTR-UHFFFAOYSA-N
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Description

Silanediol, dicyclopentyl- is a chemical compound with the molecular formula C10H20O2Si . It is a type of silanediol, which are compounds that have intrigued chemists for years due to their unique properties .


Molecular Structure Analysis

The Silanediol, dicyclopentyl- molecule contains a total of 34 bonds. There are 14 non-H bonds, 2 rotatable bonds, 2 five-membered rings, and 2 hydroxyl groups . The structure of the silanediol bound to the active site of thermolysin was found to have a conformation very similar to that of a corresponding phosphonamidate inhibitor .


Chemical Reactions Analysis

Silanediols have been found to be an effective functional group for the design of active-site-directed protease inhibitors, including aspartic (HIV protease) and metallo (ACE and thermolysin) proteases . They achieve their action partially through direct antimuscarinic activity of the M1, M3, and M2 receptors; and partially through antagonism of bradykinin and histamine .

Scientific Research Applications

1. Organocatalytic Asymmetric Synthesis of Si-Stereogenic Siloxanols

  • Summary of Application : This research focuses on the organocatalytic synthesis of Si-stereogenic compounds via desymmetrization of a prochiral silanediol with a chiral imidazole-containing catalyst .
  • Methods of Application : The method involves a metal-free silylation process that yields high enantioselectivity (up to 98:2) for various silanediol and silyl chloride substrate combinations .
  • Results or Outcomes : The process results in products with potential for further elaboration. NMR and X-ray studies reveal insight into the H-bonding interactions between the imidazole organocatalyst and the silanediol .

2. Silanediols: A New Class of Hydrogen Bond Donor Catalysts

  • Summary of Application : This research introduces silanediols as a new class of hydrogen bond donor catalysts .
  • Methods of Application : The research involves the preparation of silanediol and its application as a catalyst in various chemical reactions .
  • Results or Outcomes : The results of this research could potentially expand the applications of silanediols in synthetic chemistry .

3. Organocatalytic Enantioselective Vinylogous Mukaiyama-Type Reactions

  • Summary of Application : This research focuses on the use of silyldienolates in organocatalytic enantioselective vinylogous Mukaiyama-type reactions .
  • Methods of Application : The method involves the use of silyldienolates in asymmetric vinylogous C–C bond formations .
  • Results or Outcomes : The results of this research could potentially expand the applications of silyldienolates in synthetic chemistry .

4. Functional and Reactive Silicone Polymers

  • Summary of Application : This research focuses on the synthetic strategies for the preparation of traditional and functional silicones .
  • Methods of Application : The method involves the preparation of functionalized silica nanoparticles and their attractive applications that have been extensively highlighted .
  • Results or Outcomes : The results of this research could potentially expand the applications of functionalized silica nanoparticles in various industries .

5. Silanediol Catalysts

  • Summary of Application : This research introduces silanediols as catalysts .
  • Methods of Application : The research involves the preparation of silanediol and its application as a catalyst in various chemical reactions .
  • Results or Outcomes : The results of this research could potentially expand the applications of silanediols in synthetic chemistry .

Future Directions

Silanediols have joined the ranks of metal-free alternatives for catalyzing addition reactions . They have the potential to match the hydrogen-bonding abilities of urea, thiourea, and guanidinium organocatalysts that mimic the activating properties of amino acids in peptides and enzymes . This suggests that chemists should consider silanediols when looking for low-cost, low-toxicity, air-stable replacements for transition-metal catalysts .

properties

IUPAC Name

dicyclopentyl(dihydroxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c11-13(12,9-5-1-2-6-9)10-7-3-4-8-10/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCJXDUBNUSNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)[Si](C2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50601167
Record name Dicyclopentylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silanediol, dicyclopentyl-

CAS RN

211495-85-1
Record name Dicyclopentylsilanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50601167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclopentylsilanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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